Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate
Overview
Description
Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate is a complex organic compound that features a benzodioxane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate typically involves multiple steps. One common route begins with the reaction of 1,4-benzodioxane-6-amine with benzyl bromide in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent. This reaction yields the intermediate benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amine, which is then esterified with methyl chloroacetate to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amines or alcohols.
Scientific Research Applications
Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases like Alzheimer’s
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxane ring system is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
Methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This ester group can be hydrolyzed under certain conditions, potentially releasing active metabolites that contribute to its overall effect .
Properties
IUPAC Name |
methyl 2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-23-18(20)13-19(12-14-5-3-2-4-6-14)26(21,22)15-7-8-16-17(11-15)25-10-9-24-16/h2-8,11H,9-10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCFLHTTYUOTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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